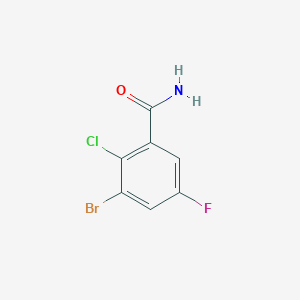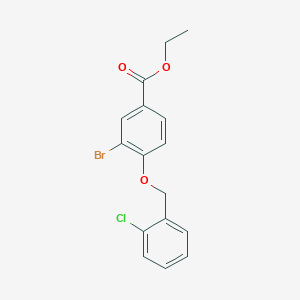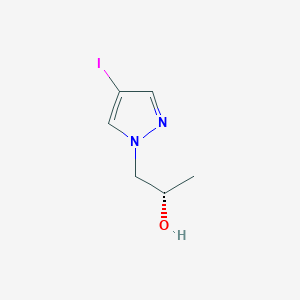
2-(Piperidin-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-ylmethyl)aniline is an organic compound that features a piperidine ring attached to a benzene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both an aniline and a piperidine moiety in its structure makes it a versatile building block for various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethyl)aniline typically involves the reaction of piperidine with benzyl chloride, followed by a reduction process. One common method includes:
N-Alkylation: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and ionic liquids as catalysts has also been explored to achieve greener and more sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Piperidine: A simpler structure lacking the aniline moiety.
Aniline: Lacks the piperidine ring.
N-Benzylpiperidine: An intermediate in the synthesis of 2-(Piperidin-4-ylmethyl)aniline.
Uniqueness: this compound is unique due to the presence of both an aniline and a piperidine moiety, which allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2 |
Clave InChI |
DHLKHXPSPGPAKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


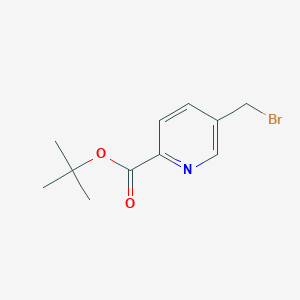
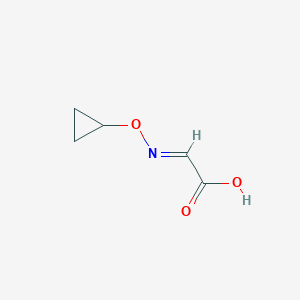

![5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13025570.png)
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
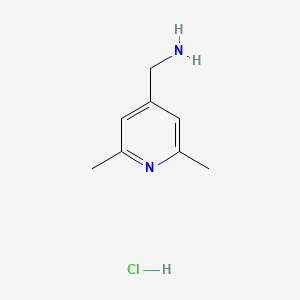
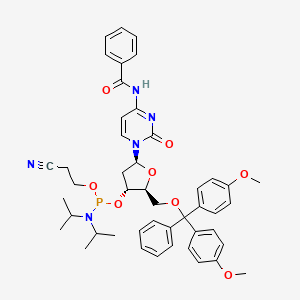
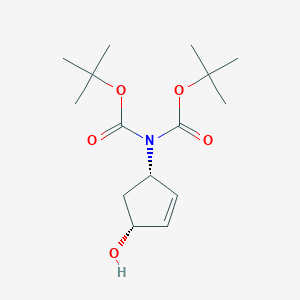
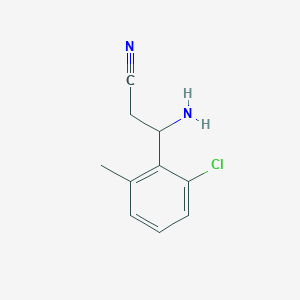
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
